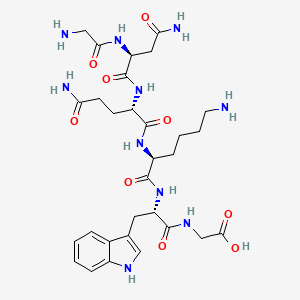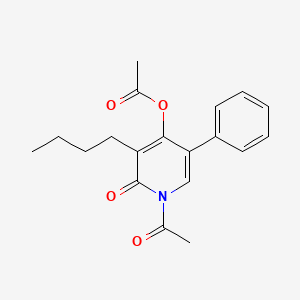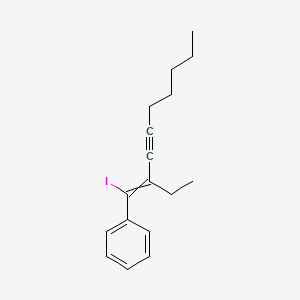
(2-Ethyl-1-iodonon-1-EN-3-YN-1-YL)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Ethyl-1-iodonon-1-EN-3-YN-1-YL)benzene is an organic compound with the molecular formula C17H21I It is characterized by the presence of an ethyl group, an iodine atom, and a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethyl-1-iodonon-1-EN-3-YN-1-YL)benzene typically involves the reaction of an appropriate alkyne with an iodobenzene derivative under specific conditions. One common method is the Sonogashira coupling reaction, which involves the use of a palladium catalyst and a copper co-catalyst in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve scaling up the Sonogashira coupling reaction. This requires optimization of reaction conditions to ensure high yield and purity. Factors such as temperature, pressure, and the concentration of reactants are carefully controlled. Additionally, purification techniques such as column chromatography or recrystallization are employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Ethyl-1-iodonon-1-EN-3-YN-1-YL)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alkanes.
Substitution: Nucleophilic substitution reactions can occur, where the iodine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Sodium hydroxide (NaOH), sodium cyanide (NaCN), ammonia (NH3)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alkanes
Substitution: Corresponding substituted benzene derivatives
Applications De Recherche Scientifique
(2-Ethyl-1-iodonon-1-EN-3-YN-1-YL)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (2-Ethyl-1-iodonon-1-EN-3-YN-1-YL)benzene depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the iodine atom and the ethyl group can influence its binding affinity and specificity towards these targets. Detailed studies are required to elucidate the exact molecular mechanisms involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Ethyl-1-bromonon-1-EN-3-YN-1-YL)benzene
- (2-Ethyl-1-chloronon-1-EN-3-YN-1-YL)benzene
- (2-Ethyl-1-fluoronon-1-EN-3-YN-1-YL)benzene
Uniqueness
(2-Ethyl-1-iodonon-1-EN-3-YN-1-YL)benzene is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interaction with other molecules. The iodine atom is larger and more polarizable compared to other halogens, which can enhance the compound’s ability to participate in various chemical reactions and biological interactions.
Propriétés
Numéro CAS |
919123-73-2 |
|---|---|
Formule moléculaire |
C17H21I |
Poids moléculaire |
352.25 g/mol |
Nom IUPAC |
(2-ethyl-1-iodonon-1-en-3-ynyl)benzene |
InChI |
InChI=1S/C17H21I/c1-3-5-6-7-9-12-15(4-2)17(18)16-13-10-8-11-14-16/h8,10-11,13-14H,3-7H2,1-2H3 |
Clé InChI |
SLFBEQRNLUQMGN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC#CC(=C(C1=CC=CC=C1)I)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Amino-4'-chloro[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12616696.png)
![3-[(2,6-Dichlorophenyl)methyl]-2-ethylpyridin-4(1H)-one](/img/structure/B12616712.png)
![(Azetidin-1-yl)[(8S)-2,3-dimethyl-8-(2-methylphenyl)-3,6,7,8-tetrahydropyrano[2,3-e]benzimidazol-5-yl]methanone](/img/structure/B12616723.png)
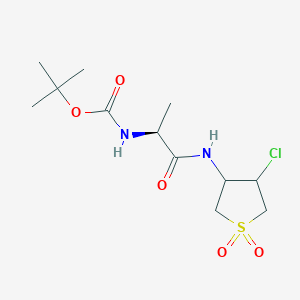
![{1-[4-(diethylamino)phenyl]-4a-hydroxyoctahydroisoquinolin-2(1H)-yl}(3-fluorophenyl)methanone](/img/structure/B12616733.png)
![1,2,3,4,5-Pentafluoro-6-[2,4,6-trifluoro-3-(2,3,4,5,6-pentafluorophenyl)phenyl]benzene](/img/structure/B12616734.png)
![[(9-Nonyl-9H-carbazol-2-yl)oxy]acetic acid](/img/structure/B12616739.png)
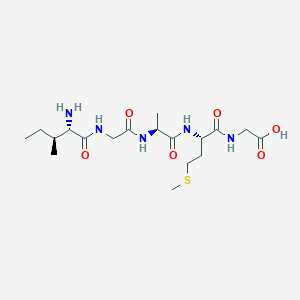
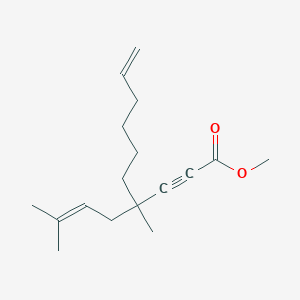
![Ethyl 3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoate](/img/structure/B12616748.png)
![1,7-Diazaspiro[4.5]decane-7-acetic acid, 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-6-oxo-, (5S)-](/img/structure/B12616755.png)
